A Comprehensive Technical Guide to 4-Chloro-7-methoxyquinoline
A Comprehensive Technical Guide to 4-Chloro-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 4-Chloro-7-methoxyquinoline (CAS No. 68500-37-8), a key heterocyclic intermediate. We will delve into its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical development. This document is intended to serve as a valuable resource for professionals in organic synthesis and medicinal chemistry.
Core Properties and Molecular Structure
4-Chloro-7-methoxyquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds with a wide range of biological activities. The presence of a chlorine atom at the 4-position and a methoxy group at the 7-position significantly influences its reactivity and utility as a synthetic building block.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 68500-37-8 | N/A |
| Molecular Formula | C₁₀H₈ClNO | [1] |
| Molecular Weight | 193.63 g/mol | [1] |
| IUPAC Name | 4-chloro-7-methoxyquinoline | [1] |
| SMILES | COC1=CC2=NC=CC(=C2C=C1)Cl | [1] |
| InChI | InChI=1S/C10H8ClNO/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 | [1] |
| InChIKey | UKTYNFPTZDSBLR-UHFFFAOYSA-N | [1] |
| Computed XLogP3 | 2.9 | [1] |
| Topological Polar Surface Area | 22.1 Ų | [1] |
| Physical Form | Solid (predicted) | N/A |
Molecular Structure Visualization
The following diagram illustrates the molecular structure of 4-Chloro-7-methoxyquinoline, highlighting the key functional groups.
Caption: Molecular structure of 4-Chloro-7-methoxyquinoline.
Spectroscopic Profile
While specific spectra for 4-Chloro-7-methoxyquinoline are not widely published, its expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The methoxy group will present as a singlet, typically in the range of 3.8-4.0 ppm. The aromatic protons will appear as doublets, doublets of doublets, or singlets depending on their coupling partners.
-
¹³C NMR: The carbon NMR spectrum will display ten unique signals corresponding to the carbon atoms in the molecule. The carbon attached to the chlorine will be significantly influenced by the halogen's electronegativity. The methoxy carbon will have a characteristic chemical shift around 55-60 ppm.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 193 and an M+2 peak at m/z 195 with an intensity ratio of approximately 3:1, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-Cl stretching, C-O-C stretching of the methoxy group, and C=C and C=N stretching vibrations of the quinoline ring.
For comparison, the ¹H NMR spectrum of a closely related compound, methyl 4-chloro-7-methoxyquinoline-6-carboxylate, in DMSO-d6 shows signals at δ 3.87 (s, 3H), 3.98 (s, 3H), 7.60 (s, 1H), 7.66 (d, J = 4.77 Hz, 1H), 8.41 (s, 1H), and 8.83 (d, J = 4.77 Hz, 1H)[2].
Synthesis and Reactivity
Synthetic Pathway
4-Chloro-7-methoxyquinoline is typically synthesized from 7-methoxy-1H-quinolin-4-one. The key transformation is the chlorination of the hydroxyl group at the 4-position.
Caption: General synthetic scheme for 4-Chloro-7-methoxyquinoline.
Experimental Protocol: Chlorination of 7-Methoxy-1H-quinolin-4-one
This protocol is based on a general procedure for the chlorination of 4-quinolones.[3]
-
Reaction Setup: A mixture of 7-methoxyquinolin-4(1H)-one (10 mmol) and phosphorus oxychloride (30 mL) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heating: The reaction mixture is heated to reflux (approximately 107 °C) for 3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The excess phosphorus oxychloride is carefully removed under reduced pressure.
-
Neutralization: The residue is cautiously poured into ice water. The aqueous solution is then neutralized with a saturated solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.
-
Purification: The combined organic layers are washed with water and dried over anhydrous sodium sulfate. The solvent is removed by distillation under reduced pressure, and the residue is purified by column chromatography to afford 4-chloro-7-methoxyquinoline.[3]
Reactivity Profile
The reactivity of 4-Chloro-7-methoxyquinoline is dominated by the chloro-substituent at the 4-position of the quinoline ring. This position is highly activated towards nucleophilic aromatic substitution (S_NAr).[4]
-
Nucleophilic Aromatic Substitution (S_NAr): The electron-withdrawing nature of the quinoline nitrogen atom facilitates the attack of nucleophiles at the 4-position, leading to the displacement of the chloride ion. This reaction is fundamental to the use of 4-chloroquinolines as intermediates in the synthesis of more complex molecules, particularly in drug discovery.[4][5]
-
Influence of Substituents: The methoxy group at the 7-position is an electron-donating group, which can modulate the reactivity of the quinoline ring system. The overall reactivity is a balance between the activating effect of the ring nitrogen and the electronic effects of the substituents.[5]
Caption: Mechanism of Nucleophilic Aromatic Substitution on 4-Chloro-7-methoxyquinoline.
Applications in Medicinal Chemistry
4-Chloro-7-methoxyquinoline and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. The quinoline scaffold is a common feature in many biologically active compounds.[6][7]
Intermediate for Lenvatinib Synthesis
A significant application of a closely related derivative, 4-chloro-7-methoxyquinoline-6-carboxamide, is as a key intermediate in the synthesis of Lenvatinib.[8][9] Lenvatinib is a multi-target tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid and liver cancer.[8] The synthesis involves the reaction of 4-chloro-7-methoxyquinoline-6-carboxamide with 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.[8] This highlights the importance of the 4-chloroquinoline moiety as a reactive handle for constructing complex drug molecules.
Potential in Drug Discovery
The 4-chloroquinoline core is a versatile starting material for the development of new therapeutic agents. By varying the nucleophile in the S_NAr reaction, a diverse library of compounds can be generated for screening against various biological targets. The chloro and methoxy groups play crucial roles in drug discovery by influencing intermolecular interactions and pharmacokinetic properties.[10] The quinoline ring itself is a known pharmacophore in antimalarial, antibacterial, and anticancer agents.[6][7][11]
Safety and Handling
Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Chloro-7-methoxyquinoline is classified with the following hazards:
Recommended Precautions
When handling 4-Chloro-7-methoxyquinoline, the following safety measures should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[13]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[13][14]
-
Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[13]
For chlorinated compounds in general, it is important to consult the Safety Data Sheet (SDS) for detailed handling and storage instructions.[12]
Conclusion
4-Chloro-7-methoxyquinoline, CAS number 68500-37-8, is a valuable heterocyclic compound with significant applications as a chemical intermediate, particularly in the pharmaceutical industry. Its reactivity, governed by the activated 4-chloro position, allows for its incorporation into complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.
References
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Ma, D., et al. (2000). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-7-methoxyquinoline. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-7-methoxyquinoline-6-carboxamide. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer. Retrieved from [Link]
- Google Patents. (n.d.). CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.
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PubChem. (n.d.). Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. Retrieved from [Link]
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National Institutes of Health. (2014). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Retrieved from [Link]
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iChemical. (n.d.). 4-Chloro-6-methoxyquinolin-7-ol. Retrieved from [Link]
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Romero, A. H., & Delgado, F. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1185391. Retrieved from [Link]
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PubChem. (n.d.). 7-Methoxyquinoline. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Taylor & Francis Online. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Retrieved from [Link]
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Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
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FAQ-CHEM. (n.d.). What are the applications and preparation methods of 4-CHLOROQUINOLINE? Retrieved from [Link]
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Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
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Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from [Link]
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